molecular formula C19H12O3 B12897441 Dibenzo[b,d]furan-4-yl benzoate

Dibenzo[b,d]furan-4-yl benzoate

Cat. No.: B12897441
M. Wt: 288.3 g/mol
InChI Key: WTZAGLYIGGYOKC-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-4-yl benzoate is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-4-yl benzoate typically involves the reaction of dibenzo[b,d]furan with benzoic acid or its derivatives. One common method is the esterification reaction, where dibenzo[b,d]furan is reacted with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Dibenzo[b,d]furan-4-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways. For example, it may inhibit protein tyrosine phosphatases, leading to modulation of cellular signaling and potential therapeutic effects in diseases such as cancer and diabetes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A parent compound with similar structural features but lacking the benzoate ester group.

    Dibenzo[b,d]thiophene: A sulfur analog with similar aromatic properties.

    Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.

Uniqueness

Dibenzo[b,d]furan-4-yl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

dibenzofuran-4-yl benzoate

InChI

InChI=1S/C19H12O3/c20-19(13-7-2-1-3-8-13)22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-12H

InChI Key

WTZAGLYIGGYOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2OC4=CC=CC=C34

Origin of Product

United States

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